molecular formula C16H15FN4O2 B2817279 3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide CAS No. 1105229-62-6

3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide

Cat. No.: B2817279
CAS No.: 1105229-62-6
M. Wt: 314.32
InChI Key: DZEHCIUHINLJOH-UHFFFAOYSA-N
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Description

3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoro-oxindole with allyl bromide under basic conditions to form the allylated intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the pyrimido[5,4-b]indole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the allyl and propanamide groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-2-6-18-13(22)5-7-21-9-19-14-11-8-10(17)3-4-12(11)20-15(14)16(21)23/h2-4,8-9,20H,1,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEHCIUHINLJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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